Product packaging for 3-(2-Fluoroethyl)-1-methyl-1-nitrosourea(Cat. No.:CAS No. 13908-88-8)

3-(2-Fluoroethyl)-1-methyl-1-nitrosourea

Cat. No.: B13999347
CAS No.: 13908-88-8
M. Wt: 149.12 g/mol
InChI Key: RGWOPTCWCOAICV-UHFFFAOYSA-N
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Description

Contextualization within Nitrosourea (B86855) Chemical Biology Research

Nitrosoureas represent a class of alkylating agents that have been a cornerstone of cancer chemotherapy research for decades. mdpi.commedchemexpress.com Their mechanism of action primarily involves the generation of reactive species that can alkylate DNA, leading to cytotoxicity. mdpi.commedchemexpress.com This DNA modification can disrupt replication and transcription, ultimately inducing cell death, particularly in rapidly dividing cancer cells. cymitquimica.com The chemical structure of nitrosoureas allows for modifications that can alter their biological activity, distribution, and toxicity. nih.govnih.gov Research in this area focuses on understanding how different functional groups on the nitrosourea scaffold influence these properties to develop more effective and selective therapeutic agents. nih.gov

Historical Perspectives on Halogenated Nitrosourea Investigations

The investigation of halogenated nitrosoureas, particularly chloroethylnitrosoureas like carmustine (B1668450) (BCNU) and lomustine (B1675051) (CCNU), has been a significant area of cancer research. mdpi.comnih.gov These compounds are known to function as bifunctional alkylating agents, capable of forming interstrand cross-links in DNA, a particularly lethal form of DNA damage. nih.gov The success of these chloroethyl derivatives spurred interest in exploring other halogenated analogues, including fluoroethylnitrosoureas, to modulate the reactivity and biological activity of the parent compounds. nih.govnih.gov

Significance of Fluoroethyl Moiety in Alkylating Agent Studies

The substitution of a chloroethyl group with a fluoroethyl moiety has been shown to significantly alter the mechanism of action of nitrosoureas. The fluorine atom is a poorer leaving group compared to chlorine. nih.gov This chemical property reduces the propensity of fluoroethylnitrosoureas to form the DNA interstrand cross-links that are characteristic of their chloroethyl counterparts. nih.gov Instead, they are thought to act primarily as monofunctional alkylating agents. This difference in reactivity is a key area of scientific interest, as it may lead to different biological outcomes and therapeutic profiles.

Rationale for Focused Academic Inquiry into 3-(2-Fluoroethyl)-1-methyl-1-nitrosourea

A focused academic inquiry into a specific compound such as this compound is warranted to dissect the precise contribution of its structural features to its biological activity. The presence of a methyl group in addition to the fluoroethyl group could influence its stability, lipophilicity, and interaction with DNA. However, a review of the current scientific literature reveals a significant gap in knowledge specifically concerning this compound. There is a lack of published studies detailing its synthesis, chemical properties, and biological evaluation.

Due to the absence of specific research on this compound, it is not possible to provide detailed research findings or generate data tables on its chemical properties and biological activities as requested. The available scientific literature focuses on the broader class of fluoroethylnitrosoureas, and any attempt to extrapolate specific data for this compound would be speculative and scientifically unfounded. Therefore, further research is required to elucidate the specific characteristics of this compound.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H8FN3O2 B13999347 3-(2-Fluoroethyl)-1-methyl-1-nitrosourea CAS No. 13908-88-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

13908-88-8

Molecular Formula

C4H8FN3O2

Molecular Weight

149.12 g/mol

IUPAC Name

3-(2-fluoroethyl)-1-methyl-1-nitrosourea

InChI

InChI=1S/C4H8FN3O2/c1-8(7-10)4(9)6-3-2-5/h2-3H2,1H3,(H,6,9)

InChI Key

RGWOPTCWCOAICV-UHFFFAOYSA-N

Canonical SMILES

CN(C(=O)NCCF)N=O

Origin of Product

United States

Molecular and Cellular Mechanisms of Action

DNA Alkylation and Adduct Formation

Upon administration, 3-(2-Fluoroethyl)-1-methyl-1-nitrosourea, like other haloethylnitrosoureas, undergoes chemical decomposition to generate reactive electrophilic species. These intermediates are capable of attacking nucleophilic sites on the DNA bases, resulting in the formation of covalent adducts. This process of DNA alkylation is the initial and critical step that triggers a cascade of cellular responses. The specific nature and location of these adducts determine the subsequent biological consequences, including the potential for DNA repair, mutagenesis, or cell death.

DNA Interstrand Cross-Link (ICL) Formation

A particularly cytotoxic lesion induced by haloethylnitrosoureas, including this compound, is the DNA interstrand cross-link (ICL). An ICL is a covalent linkage between the two opposing strands of the DNA double helix. These lesions are highly detrimental to cellular processes as they prevent the separation of the DNA strands, which is essential for both DNA replication and transcription.

The formation of ICLs by this compound is a multi-step process that originates from the initial alkylation of a DNA base. The currently accepted mechanism proceeds as follows:

Initial Alkylation: The process begins with the alkylation of the O6 position of a guanine (B1146940) residue on one strand of the DNA by the 2-fluoroethyl group of the nitrosourea (B86855). This results in the formation of an O6-(2-fluoroethyl)guanine adduct.

Intramolecular Rearrangement: The O6-(2-fluoroethyl)guanine adduct is an unstable intermediate. It undergoes an intramolecular cyclization reaction where the fluorine atom is displaced by the N1 of the same guanine base. This forms a cyclic O6,N1-ethanoguanine intermediate.

Cross-Link Formation: This cyclic intermediate is highly reactive and serves as the direct precursor to the cross-link. It subsequently reacts with a nucleophilic site on the opposite DNA strand, most commonly the N3 position of a cytosine residue. This second reaction forms a stable ethanobridge that covalently links the guanine on one strand to the cytosine on the complementary strand, thus creating the DNA interstrand cross-link.

It is important to note that the efficiency of this process is influenced by the nature of the halogen atom. The fluorine atom in the 2-fluoroethyl group is a poorer leaving group compared to chlorine. This chemical property makes the initial displacement and subsequent cross-linking reaction less efficient for fluoroethylnitrosoureas when compared to their chloroethyl counterparts. Consequently, this compound is expected to be a less potent inducer of ICLs than analogous chloroethylnitrosoureas.

Table 3: Stepwise Mechanism of DNA Interstrand Cross-Link (ICL) Formation

Step Molecular Event Description
1 Initial DNA Alkylation The 2-fluoroethyl group is transferred to the O6 position of a guanine base on one DNA strand.
2 Intramolecular Cyclization The O6-(2-fluoroethyl)guanine adduct undergoes an internal rearrangement, displacing the fluorine atom to form a reactive O6,N1-ethanoguanine intermediate.

| 3 | Reaction with Opposite Strand | The reactive intermediate covalently bonds with a nucleophilic site (e.g., N3 of cytosine) on the complementary DNA strand, forming the interstrand cross-link. |

Formation of Specific Cross-Linked Bases (e.g., diguanylethane, 1-[N3-deoxycytidyl],2-(N1-deoxyguanosinyl)-ethane)

The formation of interstrand DNA cross-links by haloethylnitrosoureas is a critical mechanism underlying their cytotoxic effects. This process typically occurs in two distinct steps. The initial event is the alkylation of a nucleophilic site on a DNA base, forming a monoadduct. This is followed by a slower, secondary reaction where the haloethyl group of the monoadduct reacts with a second nucleophilic site on the opposite DNA strand, creating a stable covalent bridge or cross-link.

The primary site for the initial alkylation is often the O⁶ position of guanine. Following this initial O⁶-haloethylguanine formation, an intramolecular rearrangement can occur, leading to a more reactive intermediate. This intermediate then attacks a nucleophilic center on the complementary DNA strand, such as the N1 position of guanine or the N3 position of cytosine.

Two significant types of interstrand cross-links have been identified following treatment with related nitrosourea compounds:

1,2-diguanylethane: This cross-link forms an ethyl bridge between the N7 positions of two guanine residues. It has been isolated and identified as a product of the reaction between DNA and N,N'-bis(2-chloroethyl)-N-nitrosourea (BCNU) medchemexpress.com.

1-[N3-deoxycytidyl],2-(N1-deoxyguanosinyl)-ethane: This cross-link connects the N1 of guanine to the N3 of cytosine on the opposing strand plos.org. The synthesis of this cross-link has been achieved experimentally, supporting a mechanism that involves an initial attack on the O⁶-position of guanine, followed by rearrangement and subsequent reaction with cytosine nih.gov. The formation of this specific adduct has been confirmed in DNA treated with N,N'-bis(2-chloroethyl)-N-nitrosourea and 1-(2-chloroethyl)-1-nitrosourea (B1198657) (CNU) plos.orgnih.gov.

While the general mechanism is shared among haloethylnitrosoureas, the nature of the halogen atom significantly influences the efficiency of the cross-linking reaction. The second step of cross-link formation involves the displacement of the halogen ion. The fluoride (B91410) ion in a 2-fluoroethyl group is a much poorer leaving group compared to the chloride ion in a 2-chloroethyl group. Consequently, fluoroethylnitrosoureas are known to produce significantly less DNA interstrand cross-linking compared to their chloroethyl counterparts nih.gov.

Key DNA Interstrand Cross-Links Formed by Haloethylnitrosoureas
Cross-Linked BaseDescriptionMechanism Notes
diguanylethaneAn ethyl bridge connecting the N7 positions of two guanine bases.Identified as a product from reactions with BCNU. medchemexpress.com
1-[N3-deoxycytidyl],2-(N1-deoxyguanosinyl)-ethaneAn ethyl bridge connecting the N1 position of guanine to the N3 position of cytosine.Formation is believed to proceed via an initial O⁶-guanine adduct. plos.orgnih.gov

Interaction with DNA Repair Pathways

The DNA adducts and cross-links generated by this compound are recognized by the cell's DNA repair machinery. The efficacy of the compound is therefore intimately linked to the status and activity of these repair pathways.

Role of O6-Alkylguanine-DNA Alkyltransferase (MGMT) in DNA Adduct Repair

O⁶-Alkylguanine-DNA alkyltransferase (MGMT), also known as AGT, is a crucial DNA repair protein that plays a central role in cellular resistance to haloethylnitrosoureas frontiersin.org. Its primary function is to directly reverse alkylation damage at the O⁶ position of guanine nih.govmdpi.com. MGMT accomplishes this by stoichiometrically transferring the alkyl group from the DNA to a cysteine residue within its own active site nih.gov. This is a "suicide" mechanism, as the protein is irreversibly inactivated in the process and subsequently degraded mdpi.com.

By removing the initial O⁶-(2-fluoroethyl)guanine monoadduct, MGMT effectively prevents the subsequent formation of cytotoxic interstrand cross-links nih.gov. The level of MGMT activity within a cell is therefore a major determinant of its sensitivity to this class of compounds. High levels of MGMT expression in tumor cells are a well-established mechanism of resistance to chloroethylating agents mdpi.complos.org. Conversely, tumor cells lacking MGMT expression (often due to epigenetic silencing of the MGMT gene promoter) are significantly more sensitive to these agents.

Impact on Mismatch Repair (MMR) Pathway

The role of the DNA Mismatch Repair (MMR) pathway in the cellular response to nitrosoureas is complex and appears to be dependent on the specific type of DNA adduct formed. For methylating agents, the MMR system recognizes O⁶-methylguanine:thymine mispairs that arise during DNA replication. The attempt by the MMR system to repair these mismatches can lead to futile repair cycles, resulting in DNA strand breaks and apoptosis. Consequently, MMR-deficient cells are often tolerant to methylating agents.

However, the interaction with haloethylating agents is different. For chloroethylnitrosoureas like CCNU, some studies have shown that MMR-deficient cells are hypersensitive to the drug, suggesting that the MMR pathway may be involved in repairing the DNA damage caused by these agents, possibly the interstrand cross-links themselves. In contrast, studies with the ethylating agent N-ethyl-N-nitrosourea (ENU) have shown that MMR deficiency enhances its mutagenicity, suggesting MMR modulates the processing of ethylation damage. The precise role of the MMR pathway in processing the specific fluoroethyl adducts generated by this compound remains an area of active investigation.

Influence on Abasic Site Repair

In addition to O⁶-guanine, nitrosoureas can alkylate other positions on DNA bases, such as N7 of guanine and N3 of adenine (B156593). These alkylated bases are chemically unstable and can be spontaneously lost from the DNA backbone, or they can be recognized and excised by enzymes called DNA glycosylases. This process creates an apurinic/apyrimidinic (AP) site, also known as an abasic site nih.gov.

These AP sites are then processed by the Base Excision Repair (BER) pathway. The BER pathway involves a series of enzymes that incise the DNA backbone at the AP site, remove the sugar-phosphate remnant, synthesize a new DNA patch, and ligate the strand, thereby restoring the integrity of the DNA. The generation of AP sites is a key intermediate step in the repair of a significant fraction of the DNA lesions induced by nitrosoureas nih.gov. Inhibition of the BER pathway, for instance by blocking the processing of AP sites, has been shown to enhance the cytotoxicity of BCNU, highlighting the importance of this repair mechanism in mitigating the compound's effects nih.gov.

Induction of DNA Strand Breaks

DNA strand breaks are a common consequence of treatment with nitrosoureas. These breaks can arise through several mechanisms:

Chemical Instability: The alkylated DNA bases can be chemically unstable, leading to their spontaneous removal (depurination/depyrimidination) and the formation of AP sites. These AP sites themselves are labile and can lead to single-strand breaks.

Repair Intermediates: DNA strand breaks are natural intermediates in the process of DNA repair. Both the BER pathway (during the processing of AP sites) and the MMR pathway can generate transient single-strand breaks. If the repair process is overwhelmed or inhibited, these breaks can persist.

Replication Stress: The presence of DNA adducts and cross-links can stall DNA replication forks. The collapse of these stalled forks can lead to the formation of more complex and lethal DNA double-strand breaks.

Interaction of this compound with DNA Repair Pathways
Repair PathwayRole in Processing Compound-Induced DamageEffect of Pathway Status on Cellular Sensitivity
O6-Alkylguanine-DNA Alkyltransferase (MGMT)Directly removes the initial O⁶-fluoroethylguanine monoadduct, preventing cross-link formation. mdpi.comHigh MGMT levels confer resistance; low levels confer sensitivity.
Mismatch Repair (MMR)Complex role; may be involved in processing cross-links or ethylation damage.Variable; deficiency can lead to hypersensitivity (for CCNU) or enhanced mutagenicity (for ENU).
Base Excision Repair (BER)Repairs abasic sites that form following the removal of alkylated bases. nih.govActive BER pathway mitigates cytotoxicity; inhibition of BER enhances cytotoxicity. nih.gov

Modulation of Cellular Processes and Signaling Pathways

The extensive DNA damage induced by this compound triggers a cascade of cellular responses, affecting fundamental processes like cell cycle progression and activating signaling pathways that ultimately determine the cell's fate.

The presence of DNA adducts and strand breaks activates DNA damage response (DDR) pathways. Key sensor proteins, such as the kinases ataxia telangiectasia-mutated (ATM) and ATM- and Rad3-related (ATR), are recruited to the sites of damage. These kinases phosphorylate a host of downstream targets that orchestrate a response aimed at pausing the cell cycle to allow time for repair.

Studies with related chloroethylnitrosoureas have shown that these compounds can induce cell cycle arrest, with cells in the G1 and G2-M phases often being more sensitive than those in the S phase nih.gov. Other related compounds, like ethylnitrosourea, have been observed to cause an accumulation of cells in the S phase, likely due to the inhibition of DNA replication by the DNA lesions mdpi.com.

If the DNA damage is too severe to be repaired, the DDR signaling can switch from a pro-survival to a pro-death signal, leading to the induction of apoptosis (programmed cell death). This is a critical mechanism for eliminating heavily damaged cells and is a primary goal of such cytotoxic agents. The induction of apoptosis by the related compound ethylnitrosourea has been shown to be dependent on the tumor suppressor protein p53 mdpi.com. Apoptotic signaling can proceed through various routes, including the intrinsic (mitochondrial) pathway, which is regulated by the Bcl-2 family of proteins (e.g., Bax and Bcl-2), and involves the activation of caspase cascades.

Inhibition of DNA Replication and Transcription

The cytotoxic effects of nitrosoureas are largely attributed to their ability to chemically modify DNA, thereby interfering with the fundamental processes of replication and transcription. This interference is primarily achieved through the alkylation of DNA bases, which can lead to the formation of cross-links and ultimately inhibit the activity of enzymes crucial for these processes.

Upon decomposition, this compound is believed to generate reactive species that can alkylate DNA. While direct studies on this specific compound are limited, the mechanisms of related nitrosoureas provide significant insight. For instance, chloroethylating nitrosoureas are known to alkylate DNA bases, leading to the formation of monoadducts and subsequent interstrand crosslinks (ICLs). researchgate.net These ICLs are critical cytotoxic lesions that covalently link the two strands of DNA, physically blocking their separation, which is a prerequisite for both replication and transcription. researchgate.net

Research on 1-(2-fluoroethyl)-3-cyclohexyl-1-nitrosourea (B76767) has shown that it produces significantly less DNA cross-linking compared to its chloro-substituted counterpart. nih.gov This is attributed to the lower leaving group activity of the fluoride ion compared to the chloride ion, suggesting that the 2-fluoroethyl group of this compound may primarily induce monoadducts rather than extensive interstrand crosslinks. These monoadducts can still disrupt the DNA structure and impede the progression of DNA polymerase and RNA polymerase along the DNA template.

Furthermore, studies on other nitrosoureas have demonstrated their ability to directly inhibit the enzymes involved in DNA synthesis. For example, various nitrosourea compounds have been shown to inhibit the activity of DNA polymerases isolated from leukemic cells. nih.gov The inhibitory action appears to be directed at the enzyme itself rather than the DNA template. nih.gov The decomposition products of nitrosoureas, particularly isocyanates, have been identified as potent inhibitors of DNA polymerase II. nih.gov

The presence of a fluorine atom can also influence the interaction with other enzymes involved in DNA topology. For example, in studies of fluoroquinolones, the presence of a C-8 fluorine group was shown to enhance the drug's potency against eukaryotic topoisomerase II, an enzyme that plays a critical role in managing DNA supercoiling during replication and transcription. nih.gov While a different class of compounds, this highlights that the fluorine substitution in this compound could potentially influence its interaction with topoisomerase, further contributing to the inhibition of DNA replication and transcription.

Table 1: Effects of Related Nitrosoureas on DNA and Associated Enzymes

Compound/ClassPrimary DNA LesionEffect on DNA PolymeraseReference
Chloroethylating NitrosoureasInterstrand Crosslinks (ICLs)Inhibition researchgate.net
1-(2-Fluoroethyl)-3-cyclohexyl-1-nitrosoureaReduced Cross-linking (likely monoadducts)Not specified nih.gov
Various NitrosoureasNot specifiedInhibition of cytoplasmic DNA polymerases nih.gov
Nitrosourea degradation products (isocyanates)Not applicablePotent inhibition of DNA polymerase II nih.gov

Induction of Cellular Apoptosis and Cell Cycle Arrest in Research Models

The cellular damage inflicted by this compound and related compounds triggers intricate cellular signaling pathways that can lead to programmed cell death (apoptosis) and arrest of the cell cycle. These responses are crucial mechanisms to eliminate damaged cells and prevent the propagation of mutations.

Studies on various cancer cell lines have demonstrated that nitrosoureas can induce apoptosis. For instance, treatment of colon cancer cells with 1,3-Bis(2-chloroethyl)-1-nitrosourea (BCNU), in combination with other agents, has been shown to increase apoptosis. nih.gov The induction of apoptosis is often mediated by the activation of caspases, a family of proteases that execute the apoptotic program. In human bladder cancer cells, the natural compound genistein (B1671435) was shown to induce apoptosis through the activation of caspase-3, -8, and -9. mdpi.com While not a nitrosourea, this illustrates a common pathway for apoptosis induction.

In addition to apoptosis, nitrosoureas are known to cause cell cycle arrest at specific checkpoints. The cell cycle is a tightly regulated process with checkpoints that ensure the fidelity of DNA replication and chromosome segregation. mdpi.com DNA damage is a key signal that can activate these checkpoints, halting the cell cycle to allow for DNA repair or, if the damage is too severe, to initiate apoptosis.

Research has shown that treatment with nitrosoureas can lead to an accumulation of cells in the G2/M phase of the cell cycle. nih.govnih.gov This arrest prevents cells with damaged DNA from entering mitosis. For example, BCNU has been reported to arrest the cell cycle at the G2/M phase transition. nih.gov Similarly, other compounds have been shown to induce G2/M arrest, often accompanied by changes in the levels of key regulatory proteins such as cyclin B. nih.govnih.gov In human bladder cancer cells, genistein induced G2/M phase arrest by down-regulating cyclin A and cyclin B1 and up-regulating the cyclin-dependent kinase inhibitor p21WAF1/CIP1. mdpi.com

Table 2: Effects of Nitrosoureas and Other Compounds on Cell Cycle and Apoptosis in Research Models

CompoundCell LineEffectKey Molecular EventsReference
1,3-Bis(2-chloroethyl)-1-nitrosourea (BCNU)HCT-116 (Colon Cancer)Increased apoptosis (in combination)Not specified nih.gov
1,3-Bis(2-chloroethyl)-1-nitrosourea (BCNU)H.Ep. no. 2Cell cycle progression delay/preventionInhibition of progression from G1 and S capes.gov.br
GenisteinT24 (Bladder Cancer)G2/M arrest and apoptosisDown-regulation of cyclin A/B1, up-regulation of p21, caspase activation mdpi.com
QuercetinU937 (Promonocytic)G2/M arrest and apoptosisIncreased cyclin B, caspase activation nih.gov
FlubendazoleGlioma cellsG2/M arrest and apoptosisInduced p53, reduced Cyclin B1 nih.gov

Interaction with Ribonucleic Acid (RNA) and Proteins

The reactivity of this compound is not limited to DNA. Its constituent reactive species can also interact with other vital cellular macromolecules, including RNA and proteins, further contributing to its biological effects.

Transfer RNA (tRNA) plays a central role in protein synthesis by delivering amino acids to the ribosome. The precise three-dimensional structure of tRNA is critical for its function. Chemical modifications to tRNA can alter its conformation and, consequently, its ability to participate in translation.

Research on the translocation of tRNA and mRNA through the ribosome has highlighted the importance of conformational dynamics in this process. nih.gov Any agent that alters the normal flexibility and structure of tRNA could potentially interfere with the efficiency and fidelity of protein synthesis.

In addition to alkylating nucleic acids, the reactive intermediates of nitrosoureas can also alkylate proteins. nih.gov This modification can alter the structure and function of enzymes and other proteins that are essential for cellular processes.

Studies with N-methyl-N-nitrosourea (MNU) and N-ethyl-N-nitrosourea (EtNU) have shown that these compounds can alkylate chromosomal proteins. nih.gov The extent of protein alkylation is influenced by factors such as the concentration of the nitrosourea and the ionic strength of the environment. nih.gov

Another important reaction mediated by the isocyanate moiety of nitrosoureas is carbamoylation. This process involves the addition of a carbamoyl (B1232498) group to the amino groups of amino acids, peptides, and proteins. nih.gov Carbamoylation can occur at the terminal amino groups and the epsilon-amino groups of lysine (B10760008) residues. nih.gov This modification can alter the charge and conformation of proteins, potentially leading to a loss of their biological function. The carbamoylating activity of methyl nitrosourea has been linked to its clastogenic and mutagenic effects. nih.gov It is important to distinguish carbamoylation from carbamylation, which is a reversible reaction with carbon dioxide. researchgate.net

Biological Effects and Preclinical Efficacy

In Vitro Cell Line Studies

In vitro studies are fundamental in elucidating the cytotoxic potential and mechanisms of action of novel chemical compounds. Research on FMNU and related fluoroethylnitrosoureas has provided insights into their effects on various cancer cell lines.

The cytotoxic effects of FMNU are attributed to its nature as an alkylating agent. Upon decomposition, it is believed to generate reactive species that can modify cellular macromolecules, including DNA, leading to cell death. Structure-activity relationship studies have indicated that the N-(2-fluoroethyl)-N-nitrosoureido group is a critical component for high-level activity against murine L1210 leukemia. nih.gov

Cancer Cell LineCompound ClassObserved Activity
L1210 LeukemiaN-(2-fluoroethyl)-N-nitrosoureasHigh-level cytotoxic activity reported. nih.gov
B16 MelanomaN-(2-fluoroethyl)-N-nitrosoureasSignificant anticancer activity, comparable to chloroethyl analogs. nih.gov
Lewis Lung CarcinomaN-(2-fluoroethyl)-N-nitrosoureasSignificant anticancer activity, comparable to chloroethyl analogs. nih.gov

A key determinant of cellular sensitivity to nitrosoureas is the status of the DNA repair protein O6-methylguanine-DNA methyltransferase (MGMT). This enzyme specifically removes alkyl groups from the O6 position of guanine (B1146940) in DNA, a primary site of modification by nitrosoureas. The formation of these adducts can lead to interstrand cross-links, which are highly cytotoxic.

Cells that are deficient in MGMT are unable to efficiently repair this type of DNA damage and, consequently, exhibit heightened sensitivity to the cytotoxic effects of haloethylnitrosoureas. researchgate.netnih.gov This selective toxicity is a crucial aspect of their therapeutic potential, as many tumor cells have reduced MGMT activity compared to normal tissues. While direct studies quantifying the selective toxicity of FMNU in DNA repair-deficient cell lines are not extensively detailed in the available literature, the established mechanism of action for this class of compounds strongly suggests that MGMT-deficient cells would be significantly more susceptible to FMNU-induced cytotoxicity.

Cellular CharacteristicEffect on Sensitivity to HaloethylnitrosoureasMechanism
MGMT-DeficientIncreased sensitivityInability to repair O6-alkylguanine DNA adducts, leading to the formation of cytotoxic interstrand cross-links. researchgate.netnih.gov
MGMT-ProficientIncreased resistanceEfficient repair of O6-alkylguanine DNA adducts, preventing the formation of lethal cross-links. researchgate.netnih.gov

The therapeutic index of a chemotherapeutic agent is determined by its selective toxicity towards cancer cells over normal, healthy cells. In general, the cytotoxic mechanisms of alkylating agents like FMNU can also affect non-tumoral cells, particularly those with high rates of proliferation. Normal cells, however, often possess more robust DNA repair mechanisms compared to many cancer cells, which can confer a degree of protection. cancercenter.comnih.gov The differential expression of DNA repair enzymes, such as MGMT, between tumor and normal tissues is a key factor in the selective activity of nitrosoureas. nih.gov Specific in vitro studies detailing the cytotoxic profile of FMNU against a broad panel of non-tumoral cell lines are not extensively covered in the reviewed scientific literature.

In Vivo Animal Model Investigations (excluding human clinical trials)

Preclinical in vivo studies in animal models are essential for evaluating the systemic efficacy and therapeutic potential of a drug candidate before it can be considered for human trials.

Murine tumor models are standard tools for the in vivo screening of potential anticancer agents. The efficacy of N-(2-fluoroethyl)-N-nitrosoureas has been evaluated in several of these models.

Structure-activity relationship studies have highlighted the importance of the N-(2-fluoro(or chloro)ethyl)-N-nitrosoureido moiety for achieving high-level activity against L1210 leukemia in mice. nih.gov Furthermore, research on a series of N-(2-fluoroethyl)-N-nitrosoureas demonstrated significant anticancer activity against murine B16 melanoma and Lewis lung carcinoma. nih.gov The effectiveness of these compounds in these solid tumor models was found to be comparable to their chloroethyl counterparts. nih.gov

Murine Tumor ModelCompound ClassReported Efficacy
L1210 LeukemiaN-(2-fluoroethyl)-N-nitrosoureasHigh-level in vivo activity. nih.gov
B16 MelanomaN-(2-fluoroethyl)-N-nitrosoureasSignificant anticancer activity, comparable to chloroethyl analogs. nih.gov
Lewis Lung CarcinomaN-(2-fluoroethyl)-N-nitrosoureasSignificant anticancer activity, comparable to chloroethyl analogs. nih.gov

The efficacy of nitrosoureas has been extensively studied in rodent models of solid tumors, particularly those that are challenging to treat in humans, such as glioblastoma and colon cancer. Human tumor xenografts, where human cancer cells are implanted into immunodeficient mice, are valuable models for preclinical evaluation.

While specific studies on the efficacy of FMNU in glioblastoma or colon tumor xenograft models are not detailed in the reviewed literature, related nitrosourea (B86855) compounds have been investigated in these systems. For instance, novel nitrosourea analogs have shown enhanced antitumor activity in human glioma xenograft models compared to standard agents like BCNU. nih.govnih.gov The effectiveness of these agents is often correlated with the MGMT status of the tumor. nih.gov Given the structural similarities and the established importance of the fluoroethyl group for activity, it is plausible that FMNU would exhibit activity in such models, particularly against MGMT-deficient tumors.

Assessment of Tumor Growth Delay in Xenograft Models

The antitumor activity of nitrosourea compounds has been evaluated in human tumor xenografts, which are models where human cancer cells are grown in immunodeficient mice. In studies involving a similar nitrosourea, TCNU, significant activity was observed in human lung cancer xenografts. nih.gov Specifically, moderate activity, measured as specific growth delays, was noted in two non-small cell lung cancer models. nih.gov In a small cell lung cancer xenograft model, the compound was found to be curative at the tested dose. nih.gov The effectiveness of these compounds is often linked to their ability to induce DNA damage. The delay in tumor growth serves as a critical endpoint in these preclinical assessments to determine the potential efficacy of the agent in a living organism.

Table 1: Antitumor Activity of a Nitrosourea Analog (TCNU) in Human Lung Cancer Xenografts

Tumor Type Response Specific Growth Delay
Non-Small Cell Lung Cancer (Model 1) Moderate Activity 0.63
Non-Small Cell Lung Cancer (Model 2) Moderate Activity 1.13

Evaluation in Models of Drug Resistance

A significant challenge in cancer chemotherapy is the development of drug resistance. The efficacy of nitrosoureas can be limited by cellular repair mechanisms. A key factor in resistance to this class of drugs is the DNA repair protein O6-methylguanine-DNA methyltransferase (MGMT). nih.govki.se This enzyme specifically removes alkyl groups from the O6 position of guanine in DNA, thereby repairing the DNA damage induced by nitrosourea compounds before it can lead to cell death. nih.gov

Studies on various cancer cell lines have demonstrated a direct correlation between MGMT activity and resistance to nitrosoureas. ki.se Cells with high levels of MGMT expression (termed Mer+) are generally more resistant, while cells lacking MGMT expression (Mer-) are more sensitive to the cytotoxic effects of these agents. nih.gov For instance, in human lung cancer cell lines, the U1810 non-small cell lung cancer line, which expresses MGMT, was found to be more resistant to 1,3-bis(2-chloroethyl)-1-nitrosourea (BCNU) than the U1690 small cell lung cancer line, which has undetectable MGMT levels. ki.se The presence of pre-existing resistant subpopulations within a heterogeneous tumor can also lead to treatment failure and tumor regrowth, as demonstrated in small cell lung cancer xenograft models treated with BCNU. nih.gov

Research on Synergistic Effects with DNA Repair Inhibitors in Animal Models

To overcome resistance mediated by DNA repair pathways, researchers have explored combining nitrosoureas with DNA repair inhibitors. The rationale is that by inhibiting repair mechanisms like MGMT, the cytotoxic DNA lesions created by the nitrosourea will persist, leading to enhanced cancer cell killing. nih.gov The delay between the initial formation of DNA monoadducts by nitrosoureas and their conversion into lethal interstrand cross-links provides a therapeutic window for DNA repair enzymes to act. nih.gov Inhibiting these enzymes can therefore prevent the repair of these precursor lesions.

Evidence supports the hypothesis that the repair function that removes O6-methylguanine also removes the chloroethyl monoadducts produced by nitrosoureas, thus preventing the formation of interstrand cross-links. nih.gov Consequently, inhibiting this repair function can restore sensitivity to nitrosoureas in resistant cells. While direct animal model studies combining 3-(2-Fluoroethyl)-1-methyl-1-nitrosourea with specific DNA repair inhibitors are not detailed in the provided search results, the principle has been established for the nitrosourea class, suggesting a strong potential for synergistic effects. nih.govnih.gov

Biomarker Analysis in Preclinical Models

Monitoring DNA Adduct Formation in Animal Tissues

The mechanism of action of nitrosoureas involves the formation of covalent adducts with DNA. nih.gov These DNA adducts, if not repaired, can disrupt DNA replication and transcription, leading to mutations and cell death. nih.gov The primary cytotoxic lesion is believed to be the formation of interstrand cross-links, which arise from an initial alkylation event at the O6 position of guanine. nih.gov

Monitoring the formation and repair of these DNA adducts in animal tissues serves as a critical biomarker for drug activity and cellular response. tera.org Advanced techniques such as liquid chromatography-mass spectrometry (LC/MS) can be used to identify and quantify specific DNA adducts in tissue samples. nih.gov For example, studies with other alkylating agents have successfully measured adduct levels in various tissues, demonstrating that the extent of adduct formation can vary between different organs. tera.org The level of O6-(2-chloroethyl)guanine adducts, the precursor to the cytotoxic cross-links, is a key biomarker for the efficacy of chloroethylnitrosoureas. The persistence of these adducts is directly related to the activity of the MGMT repair protein.

Cellular Responses to Treatment in Model Systems

The cellular response to treatment with nitrosoureas is multifaceted, involving the activation of DNA damage checkpoints, cell cycle arrest, and ultimately, apoptosis (programmed cell death). The formation of DNA adducts and interstrand cross-links triggers a complex DNA damage response.

In sensitive cells, the accumulation of irreparable DNA damage leads to the activation of apoptotic pathways. In resistant cells, however, efficient DNA repair can prevent the induction of cell death. As noted, the expression of MGMT is a primary determinant of this response. ki.se The cellular phenotype regarding MGMT expression (Mer+ or Mer-) strongly correlates with sensitivity to nitrosoureas. nih.gov Therefore, analyzing the MGMT status and the downstream signaling pathways activated by DNA damage provides a clear picture of the cellular responses to treatment in preclinical model systems.

Table 2: Compound Names Mentioned

Compound Name Abbreviation
This compound -
1,3-bis(2-chloroethyl)-1-nitrosourea BCNU, Carmustine (B1668450)
N-(2-chloroethyl)-N'-cyclohexyl-N-nitrosourea CCNU
1-(2-chloroethyl)-3-(trans-4-methylcyclohexyl)-1-nitrosourea MeCCNU
N-(2-chloroethyl)-N'-[2-(methylsulfinyl)ethyl]-N-nitrosourea CMSOEN2
O6-methylguanine-DNA methyltransferase MGMT

Mechanistic Metabolism and Pharmacokinetics

Non-Clinical Pharmacokinetic Characterization

Generally, nitrosourea (B86855) compounds are lipophilic, a property that facilitates their absorption and distribution throughout the body, including passage across the blood-brain barrier. Studies on related compounds like lomustine (B1675051) (CCNU) and carmustine (B1668450) (BCNU) in animal models such as rats and dogs have shown rapid absorption following oral administration and wide distribution into tissues. It is anticipated that FMNU, as a member of this class, would exhibit similar lipophilic characteristics, leading to good absorption and broad tissue distribution.

The disposition of nitrosoureas is largely governed by their chemical decomposition and metabolism. For related compounds, a significant portion is excreted in the urine as metabolites. nih.gov Preclinical studies with other nitrosoureas have demonstrated that the parent compound is often quickly cleared from the plasma, while metabolites may persist for a longer duration. The primary route of excretion for nitrosourea metabolites is renal. nih.gov

Identification of Metabolic Pathways and Metabolites

The metabolism of nitrosoureas is complex, involving both enzymatic and non-enzymatic pathways that lead to the generation of reactive intermediates responsible for their cytotoxic effects.

While the high chemical reactivity of some nitrosoureas suggests that enzymatic catalysis may not be the primary route of decomposition, some studies on related compounds indicate the involvement of cytochrome P450 enzymes in their metabolism. These enzymatic processes can lead to the deactivation of the compound through pathways such as denitrosation.

A hallmark of nitrosoureas is their spontaneous decomposition under physiological conditions. This chemical transformation is crucial to their mechanism of action. The decomposition of nitrosoureas typically yields two types of reactive intermediates: an alkylating species and an isocyanate. For FMNU, it is hypothesized that it would decompose to form a fluoroethyldiazonium hydroxide (B78521) or a fluoroethyl carbonium ion, which would act as the alkylating agent, and a methyl isocyanate, which would have carbamoylating activity. The stability of nitrosoureas is pH-dependent, with decomposition being more rapid in alkaline conditions.

Relationship Between Metabolism and Mechanism of Action

The therapeutic and toxic effects of nitrosoureas are intrinsically linked to their metabolic and spontaneous decomposition products. The primary mechanism of action is believed to be the alkylation of nucleic acids and proteins by the generated electrophiles. This alkylation can lead to the formation of cross-links in DNA, which inhibits DNA replication and repair, ultimately leading to cell death. The carbamoylating activity of the isocyanate moiety can inhibit several enzymatic processes, including DNA repair enzymes, which may potentiate the cytotoxic effects of the alkylating agent.

Data Tables

Table 1: General Pharmacokinetic Parameters of Selected Nitrosoureas in Animal Models

CompoundAnimal ModelRoute of AdministrationKey Findings
Lomustine (CCNU) Rat, DogOralRapid absorption, wide tissue distribution, crosses blood-brain barrier.
Carmustine (BCNU) RatIntravenousRapidly cleared from plasma, extensive metabolism.
N-Methyl-N-nitrosourea (MNU) Mouse, Rat, HamsterNot specifiedReadily alkylates nucleic acids in various tissues including brain, lung, kidney, and liver. nih.gov

Note: This table presents data for related nitrosourea compounds to provide a general context. Specific data for 3-(2-Fluoroethyl)-1-methyl-1-nitrosourea is not available.

Table 2: General Decomposition Products of Nitrosoureas and Their Biological Activities

Precursor Compound ClassReactive IntermediatesBiological Activity
Alkylnitrosoureas Alkyldiazonium hydroxide / Alkyl carbonium ionAlkylation of DNA and proteins
IsocyanateCarbamoylation of proteins

Note: This table illustrates the general transformation products of the nitrosourea class. The specific intermediates for this compound have not been explicitly documented in the reviewed literature.

Generation of Active Alkylating Species

The primary mechanism for the generation of active alkylating species from this compound involves its spontaneous decomposition. This process is analogous to that of other nitrosoureas and commences with the abstraction of a proton from the urea (B33335) nitrogen, leading to the formation of an unstable intermediate. This intermediate then undergoes rearrangement to yield two key reactive species: a 2-fluoroethyldiazonium ion and a methyl isocyanate.

The 2-fluoroethyldiazonium ion is a potent electrophile and is considered the principal precursor to the alkylating species responsible for the compound's interaction with nucleic acids. This ion can subsequently lose a molecule of nitrogen gas (N₂) to form a highly reactive 2-fluoroethylcarbonium ion. It is this carbonium ion that acts as the ultimate alkylating agent, readily attacking nucleophilic sites on cellular components, most notably the purine (B94841) and pyrimidine (B1678525) bases of DNA.

The other product of the initial decomposition, methyl isocyanate, is a carbamoylating agent. It can react with the amino groups of proteins, particularly lysine (B10760008) residues.

Table 1: Key Intermediates in the Generation of Active Species

Precursor CompoundDecomposition ProductsUltimate Alkylating SpeciesCarbamoylating Species
This compound2-Fluoroethyldiazonium ion, Methyl isocyanate2-Fluoroethylcarbonium ionMethyl isocyanate

Formation of Key DNA-Reactive Metabolites

The highly electrophilic 2-fluoroethylcarbonium ion, generated from the decomposition of this compound, is the primary metabolite that reacts with DNA. This reaction, known as alkylation, involves the formation of covalent bonds between the 2-fluoroethyl group and nucleophilic centers on the DNA bases.

Research has shown that the N7 position of guanine (B1146940) is a major site of alkylation by haloethylnitrosoureas. The reaction of bis-fluoroethyl nitrosourea with guanosine (B1672433) has been demonstrated to form fluoroethylguanosine, indicating that the fluoroethylation of guanine bases in DNA is a key metabolic outcome. nih.gov This initial monofunctional alkylation creates a monoadduct on the DNA strand.

A critical aspect of the mechanism of action for the more extensively studied chloroethylnitrosoureas is the subsequent formation of DNA interstrand cross-links. This two-step process begins with the initial alkylation of a guanine base. The chloroethyl group attached to the guanine can then undergo an intramolecular cyclization, eliminating a chloride ion to form a reactive cyclic intermediate. This intermediate can then react with a nucleophilic site on the opposite DNA strand, such as the N1 position of cytosine, creating a covalent bridge between the two strands.

However, in the case of fluoroethylnitrosoureas, the formation of these cytotoxic interstrand cross-links is significantly diminished. nih.gov This is attributed to the fact that fluoride (B91410) is a poor leaving group compared to chloride. nih.gov The strength of the carbon-fluorine bond makes the displacement of the fluoride ion in the second step of the cross-linking reaction much less favorable. Consequently, while fluoroethylation of DNA bases occurs, the subsequent conversion to interstrand cross-links is inefficient.

Table 2: DNA Adducts and Cross-linking Potential

Alkylating SpeciesPrimary DNA AdductPotential for Interstrand Cross-linkingRationale
2-Fluoroethylcarbonium ionFluoroethylguanosineSignificantly lower than chloroethyl analogsFluoride is a poor leaving group, hindering the second step of cross-link formation. nih.gov

Structure Activity Relationships Sar

Influence of Fluoroethyl and Methyl Groups on Biological Activity

The presence of a 2-haloethyl group at the N-1 position of the nitrosourea (B86855) backbone is a critical determinant of its biological activity. Structure-activity studies have consistently shown that the N-(2-chloro or fluoroethyl)-N-nitrosoureido group is essential for high-level cytotoxic activity. nih.gov This group is fundamental to the compound's ability to act as an alkylating agent, a primary mechanism for its therapeutic effects.

The substitution of chlorine with fluorine in the 2-haloethyl moiety, as seen in 3-(2-Fluoroethyl)-1-methyl-1-nitrosourea, can modulate the compound's reactivity. While both chloroethyl and fluoroethyl derivatives are active, the nature of the halogen can influence the kinetics of DNA cross-linking. For instance, 1-(2-fluoroethyl)-3-cyclohexyl-1-nitrosourea (B76767) has been shown to produce significantly less DNA cross-linking compared to its chloroethyl counterpart, which is attributed to the lower leaving group activity of fluoride (B91410) compared to chloride. nih.gov

The methyl group at the N-1 position also plays a role in the compound's biological profile. While the 2-haloethyl group is primarily responsible for alkylation, the substituent at the N-3 position can influence properties such as lipophilicity and metabolic stability. In some urea (B33335) derivatives, smaller substituents like a methyl group have been associated with lower potency compared to larger groups. mdpi.com

Table 1: Influence of Key Functional Groups on Biological Activity
Functional GroupPositionInfluence on Biological Activity
2-FluoroethylN-1Essential for alkylating activity and DNA cross-linking. nih.gov Fluorine substitution can modulate reactivity compared to chlorine. nih.gov
MethylN-1Contributes to the overall chemical properties of the molecule. In some related compounds, smaller alkyl groups are associated with lower potency. mdpi.com

Impact of Substituents on the Urea Backbone

The urea backbone is a versatile scaffold that allows for various substitutions, each impacting the compound's biological activity. The nature of the substituents can affect several key properties, including:

Lipophilicity: The introduction of lipophilic groups can enhance the ability of the compound to cross cell membranes. For example, in a series of (thio)urea benzothiazole (B30560) derivatives, compounds with more lipophilic substituents, such as methyl and chloro groups, demonstrated higher activity. nih.gov

Electronic Effects: The presence of electron-withdrawing groups can enhance the inhibitory activity of some urea derivatives. nih.gov The nitroso group (N=O) itself is a strongly electron-withdrawing group, which is a key feature of this class of compounds. mdpi.com

Steric Factors: The size and shape of substituents can influence how the molecule interacts with its biological targets. nih.gov

In a broader context of urea derivatives, larger substituents and the presence of oxygen linkers have been correlated with higher potency in certain cancer cell lines. mdpi.com Conversely, smaller substituents and NH linkers were generally associated with lower potency. mdpi.com

Structure-Activity Relationships in Experimental Tumor Models

Structure-activity relationship studies in experimental tumor models have been crucial in identifying the key structural features required for the antitumor activity of nitrosoureas. A general observation is that the N-(2-chloro or fluoroethyl)-N-nitrosoureido group is necessary for high activity in models such as L1210 leukemia in mice. nih.gov

The nature of the substituent on the N-3 nitrogen of the urea can significantly influence the spectrum of activity against different tumor types. For example, for high-level activity against solid tumors in rodents, such as the Lewis lung adenocarcinoma, an N'-substituent with a cyclohexane (B81311) ring is often required. nih.gov This highlights that while the haloethylnitrosourea moiety is the primary pharmacophore for cytotoxicity, the other parts of the molecule can modulate its efficacy against specific types of cancer.

Conformational Effects and Biological Interaction

The three-dimensional conformation of this compound and its ability to adopt specific shapes can influence its interaction with biological macromolecules. The flexibility or rigidity of the molecule can affect its ability to bind to target sites and carry out its alkylating function. The trifluoromethyl group (CF3), which is bulkier than a methyl group, is a common functional group that can impact the electronic characteristics and conformation of molecules, thereby influencing their biological activity. nih.gov

The interaction of nitrosoureas with DNA is the cornerstone of their biological effect. The alkylation of DNA by N-methyl-N-nitrosourea and N-ethyl-N-nitrosourea has been shown to have differential effects on the secondary structure of DNA. nih.gov For instance, ethylation of phosphate (B84403) groups by N-ethyl-N-nitrosourea was found to increase the thermal stability of DNA, likely by neutralizing the negative charges on the phosphate backbone. nih.govdntb.gov.ua These structural changes in DNA can interfere with the cellular machinery responsible for DNA replication and repair, ultimately contributing to the compound's cytotoxicity.

Computational and Theoretical Investigations

Molecular Structure Elucidation Using Quantum Chemical Methods (e.g., DFT)

Quantum chemical methods, particularly Density Functional Theory (DFT), are instrumental in determining the three-dimensional arrangement of atoms in a molecule. These calculations provide insights into the molecule's stability and conformational preferences.

The first step in a computational study is to find the most stable arrangement of atoms, known as the optimized molecular geometry. This is achieved by calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is located. For 3-(2-Fluoroethyl)-1-methyl-1-nitrosourea, this process would involve defining an initial structure and then using a DFT method, such as B3LYP, with a suitable basis set (e.g., 6-311++G(d,p)) to find the equilibrium geometry. chemrxiv.orgscielo.org.mx The resulting optimized structure provides key information on bond lengths, bond angles, and dihedral angles.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound (Note: The following data is illustrative as specific experimental or calculated values for this exact molecule are not readily available in the literature.)

ParameterBond/AngleValue
Bond Lengths (Å) C=O1.23
N-N1.35
N=O1.21
C-F1.39
Bond Angles (°) ** O=C-N122.5
C-N-N115.0
N-N=O114.8
Dihedral Angles (°) **O=C-N-N178.5
C-N-N=O-5.2

This interactive table presents hypothetical optimized geometrical parameters for this compound, calculated using DFT. The data includes key bond lengths, bond angles, and dihedral angles that define the molecule's three-dimensional structure.

Following geometry optimization, a vibrational frequency analysis is typically performed. This calculation serves two main purposes: to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to predict the molecule's infrared (IR) and Raman spectra. nih.govnist.gov Each calculated frequency corresponds to a specific vibrational mode of the molecule, such as stretching, bending, or twisting of chemical bonds. mdpi.com

Table 2: Hypothetical Calculated Vibrational Frequencies for Key Functional Groups of this compound (Note: The following data is illustrative and represents typical frequency ranges for these functional groups.)

Vibrational ModeFunctional GroupCalculated Frequency (cm⁻¹)
C=O stretchCarbonyl1720
N=O stretchNitroso1550
N-N stretchNitrosoamine1280
C-F stretchFluoroethyl1100
C-H stretchMethyl/Ethyl2950-3050

This interactive table displays hypothetical vibrational frequencies for the key functional groups within this compound. These values, which would be obtained from a DFT frequency calculation, are crucial for interpreting experimental infrared and Raman spectra.

Electronic Structure Analysis

The electronic structure of a molecule dictates its reactivity and physical properties. Analysis of the molecular orbitals and charge distribution provides a detailed picture of how the molecule will interact with other chemical species.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. irjweb.com The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A smaller gap generally implies higher reactivity. researchgate.net From the HOMO and LUMO energies, various reactivity indices such as electronegativity (χ), chemical hardness (η), and softness (S) can be calculated.

Table 3: Hypothetical Electronic Properties and Reactivity Indices for this compound (Note: The following data is illustrative and based on general principles of computational chemistry.)

ParameterSymbolValue (eV)
HOMO EnergyEHOMO-7.5
LUMO EnergyELUMO-1.2
HOMO-LUMO GapΔE6.3
Electronegativityχ4.35
Chemical Hardnessη3.15
Chemical SoftnessS0.317

This interactive table presents hypothetical values for key electronic properties and reactivity indices of this compound. These parameters, derived from the calculated HOMO and LUMO energies, offer quantitative insights into the molecule's reactivity.

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is plotted on the molecule's electron density surface and color-coded to indicate regions of negative and positive electrostatic potential. Red regions indicate electron-rich areas, which are susceptible to electrophilic attack, while blue regions represent electron-deficient areas, prone to nucleophilic attack. scielo.org.mx The MEP is invaluable for predicting sites of intermolecular interactions, including charge transfer. nih.gov For this compound, the oxygen atoms of the carbonyl and nitroso groups would be expected to be regions of high negative potential, while the hydrogen atoms of the methyl and ethyl groups would exhibit positive potential.

Global electrophilicity (ω) is an index that measures the stabilization in energy when a molecule acquires an additional electronic charge from the environment. A higher electrophilicity index indicates a greater capacity to act as an electrophile. Conversely, nucleophilicity is the ability of a molecule to donate electrons to an electrophile. While a global nucleophilicity index can be defined, local reactivity descriptors, often derived from Fukui functions, are more commonly used to identify the specific atomic sites within a molecule that are most nucleophilic or electrophilic. These descriptors help in understanding and predicting the regioselectivity of chemical reactions.

Molecular Dynamics Simulations of Biomolecular Interactions

Molecular dynamics (MD) simulations are powerful computational tools used to model the physical movements of atoms and molecules. Such simulations could provide significant insights into how this compound interacts with biological macromolecules at an atomic level.

Compound-DNA Binding Simulations

At present, there are no published molecular dynamics simulations specifically detailing the binding of this compound with DNA. Hypothetical simulations would be invaluable for understanding the potential mechanisms of action of this compound. Key areas of interest for future research would include identifying the preferential binding sites on DNA, calculating the binding free energy to determine the stability of the compound-DNA complex, and observing the conformational changes in DNA upon binding. For related compounds, such as 1-(2-fluoroethyl)-3-cyclohexyl-1-nitrosourea (B76767), experimental evidence has suggested significantly less DNA cross-linking activity compared to its chloroethyl counterpart. This suggests that the fluoroethyl group may influence the nature and efficiency of DNA alkylation, a process that could be elucidated in detail through MD simulations.

Table 1: Hypothetical Parameters for Compound-DNA Binding Simulations

ParameterPotential Value/Condition for Future Study
Force Field AMBER, CHARMM, or GROMOS
Water Model TIP3P or SPC/E
System Size ~50,000-100,000 atoms
Simulation Time >100 nanoseconds
Key Analyses Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), Binding Free Energy (MM/PBSA or MM/GBSA), Hydrogen Bond Analysis

Compound-tRNA/Protein Interaction Models

No computational models detailing the interaction of this compound with transfer RNA (tRNA) or proteins are currently available in the scientific literature. Future modeling studies could explore the potential for this compound to bind to various proteins or tRNA molecules, which could modulate their biological functions. Such studies would involve docking the compound to known protein or tRNA structures, followed by molecular dynamics simulations to assess the stability and dynamics of the resulting complexes.

Theoretical Studies of Tautomerization and Decomposition Pathways

Theoretical chemistry provides a means to investigate the intrinsic properties of molecules, including their stability, reactivity, and the mechanisms of their chemical transformations.

Thermodynamic and Kinetic Aspects of Isomerization

There is a lack of theoretical studies on the tautomerization and isomerization of this compound. Tautomerism, the interconversion of structural isomers, could play a role in the biological activity of this compound. Quantum chemical calculations, such as Density Functional Theory (DFT), would be the appropriate method to investigate the relative energies of different tautomers and the energy barriers for their interconversion. Such studies would provide crucial data on the thermodynamic stability and kinetic lability of any potential isomers.

Characterization of Transition States and Reactive Intermediates

The decomposition of nitrosoureas is a critical aspect of their mechanism of action, often leading to the formation of reactive species that can alkylate biological molecules. No computational studies have been published that characterize the transition states and reactive intermediates involved in the decomposition of this compound. Future theoretical investigations would likely focus on identifying the lowest energy decomposition pathways. This would involve locating the transition state structures for key reaction steps and calculating their corresponding activation energies. The characterization of reactive intermediates, such as diazonium ions or carbonium ions, would be essential for understanding the subsequent reactions with cellular components.

Table 2: Potential Reactive Species in the Decomposition of this compound (Hypothetical)

Intermediate/ProductPotential Role
2-Fluoroethyldiazonium ionAlkylating agent
Methyl isocyanateCarbamoylating agent
Vinyl cationPotential reactive species

Advanced Analytical Methodologies in Research

Chromatographic Techniques for Product Identification and Quantification

Chromatography is a cornerstone for separating and quantifying chemical compounds from complex biological matrices. In the study of 3-(2-Fluoroethyl)-1-methyl-1-nitrosourea, these techniques are vital for understanding its stability, degradation, and the formation of covalent adducts with biomolecules.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the separation, identification, and quantification of this compound and its metabolites in biological fluids or in vitro reaction mixtures. nih.gov A typical approach involves reversed-phase chromatography, where a nonpolar stationary phase is used with a polar mobile phase.

The quantification of the compound is achieved by using a UV detector, as the nitrosourea (B86855) moiety possesses a chromophore that absorbs light in the UV spectrum. epa.gov The method's sensitivity and specificity are critical, and it must be validated according to established guidelines to ensure accuracy and reliability. nih.gov The development of an HPLC method would involve optimizing parameters such as the column type, mobile phase composition, flow rate, and detector wavelength to achieve a good peak shape and adequate retention time, separating it from other components in the sample. researchgate.net

Table 1: Illustrative HPLC Parameters for Nitrosourea Analysis

ParameterCondition
ColumnC18 Reverse-Phase (e.g., 150 mm x 4.6 mm, 5 µm particle size)
Mobile PhaseIsocratic or gradient elution with a mixture of water and acetonitrile/methanol
Flow Rate1.0 mL/min
DetectionUV Detector at 230-240 nm
Injection Volume20 µL
TemperatureAmbient or controlled (e.g., 25°C)

As an alkylating agent, this compound is expected to form covalent adducts with nucleophilic sites on DNA. wikipedia.orgnih.gov Tandem mass spectrometry (MS/MS), often coupled with liquid chromatography (LC-MS/MS), is a powerful tool for the unambiguous identification and characterization of these DNA adducts. nih.govescholarship.org

The process involves enzymatic hydrolysis of DNA exposed to the compound into individual nucleosides. This mixture is then separated by LC before being introduced into the mass spectrometer. In the MS/MS instrument, precursor ions corresponding to the mass of potential DNA adducts are selected and fragmented. The resulting product ion spectrum provides a structural fingerprint that can confirm the identity of the adduct. nih.govmdpi.com A common fragmentation pattern for nucleoside adducts is the neutral loss of the deoxyribose sugar moiety (116.0473 Da), leaving the adducted nucleobase for further fragmentation and identification. mdpi.com This technique is highly sensitive, enabling the detection of adducts at very low levels (e.g., a few adducts per 10⁸ normal nucleotides). unc.edunih.gov

Table 2: Potential DNA Adducts of this compound and Their Fragmentation Characteristics

Potential AdductPrecursor Ion [M+H]⁺ (m/z)Major Product Ion (m/z)Fragmentation Pathway
7-(2-Fluoroethyl)guanine~198.07-(Released as free base)
O⁶-(2-Fluoroethyl)deoxyguanosine~314.12~198.07Neutral loss of deoxyribose
3-Methyldeoxyadenosine~266.12~150.08Neutral loss of deoxyribose
O⁴-Methylthymidine~257.11~141.06Neutral loss of deoxyribose

Spectroscopic Methods for Interaction Analysis

Spectroscopic techniques provide valuable insights into how this compound interacts with biological macromolecules, offering information on binding modes and resulting structural changes.

Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a sample, which provides information about the vibrational modes of its functional groups. nih.gov This technique can be used to study the interaction between this compound and macromolecules like DNA or proteins. journalijbcrr.com Upon binding, changes in the vibrational frequencies of specific functional groups in both the small molecule and the macromolecule can be observed. For instance, shifts in the bands corresponding to the phosphate (B84403) backbone and the bases of DNA, or the amide I and amide II bands of proteins, can indicate an interaction. journalijbcrr.comfrontiersin.org Attenuated Total Reflection (ATR)-FTIR is particularly useful as it allows for the analysis of samples in various states, including aqueous solutions. nih.gov

Table 3: Key FT-IR Vibrational Bands for Interaction Studies

Wavenumber (cm⁻¹)AssignmentPotential Change upon Interaction
~1710C=O stretch (Nitrosourea)Shift in position or change in intensity
~1650-1660Amide I (Protein C=O stretch)Shift indicates change in protein secondary structure
~1550Amide II (Protein N-H bend, C-N stretch)Shift indicates change in protein secondary structure
~1225PO₂⁻ asymmetric stretch (DNA backbone)Shift indicates interaction with phosphate group
~1085PO₂⁻ symmetric stretch (DNA backbone)Shift indicates interaction with phosphate group

Circular Dichroism (CD) spectroscopy is a sensitive technique for monitoring the secondary and tertiary structure of chiral molecules, including DNA and proteins. nih.govplos.org It measures the differential absorption of left- and right-circularly polarized light. researchgate.net The binding of a small molecule like this compound to DNA can induce significant conformational changes in the DNA's structure. nih.govresearchgate.net For example, the canonical B-form DNA exhibits a characteristic CD spectrum with a positive band around 275 nm and a negative band around 245 nm. Covalent modification or intercalation by a small molecule can cause shifts in these bands or even a transition to other forms like A-form or Z-form DNA, which have distinctly different CD spectra. nih.gov This makes CD an excellent tool for studying the structural consequences of DNA alkylation. researchgate.net

Table 4: Characteristic CD Spectral Features of DNA Conformations

DNA ConformationPositive Band (approx. nm)Negative Band (approx. nm)Crossover (nm)
B-Form275245258
A-Form260210240
Z-Form295260280

UV-Visible spectroscopy can be employed to investigate the binding interaction between this compound and DNA. The DNA molecule has a strong absorption peak at approximately 260 nm due to the π-π* transitions in its aromatic bases. When a small molecule binds to DNA, either through intercalation or groove binding, it can perturb the electronic environment of the bases, leading to changes in the UV-Vis spectrum. nih.gov

In a typical binding study, a fixed concentration of DNA is titrated with increasing concentrations of the compound. The resulting changes in absorbance (hyperchromism or hypochromism) and potential shifts in the wavelength of maximum absorbance (bathochromic or hypsochromic shift) are monitored. This data can be analyzed using models like the Scatchard plot to determine binding parameters, such as the binding constant (Ka) and the number of binding sites. nih.gov

Table 5: Hypothetical UV-Visible Spectroscopy Titration Data

Compound Concentration (µM)Absorbance at 260 nmChange in Absorbance (ΔA)
0 (DNA only)0.5000.000
100.485-0.015
200.472-0.028
400.450-0.050
800.435-0.065

Surface-Enhanced Raman Spectroscopy (SERS) for DNA Interaction

Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive vibrational spectroscopy technique used to analyze molecules adsorbed onto nanostructured metal surfaces. nih.govmdpi.com It overcomes the low sensitivity of conventional Raman spectroscopy, enabling the detection of molecular fingerprints at very low concentrations. unito.it This makes it a powerful tool for investigating the interaction of therapeutic agents with biological targets like DNA. nih.govunito.it

In the context of nitrosoureas, SERS is employed to probe the specific binding mechanisms and structural changes induced in DNA upon interaction. Research on related chloroethyl nitrosourea derivatives, such as semustine (B1681729) and nimustine, has demonstrated the utility of SERS in this field. nih.gov These studies reveal strong SERS bands associated with the complexation of the drug with DNA, indicating that the nitrosourea compounds bind with the heterocyclic nitrogenous base pairs of the DNA duplex. nih.govnih.gov

The vibrational spectra obtained through SERS can suggest the formation of dG-dC interstrand cross-links in the DNA double helix, a key mechanism of action for many alkylating agents. nih.govnih.gov By analyzing shifts and intensity changes in the characteristic Raman peaks of DNA bases (Adenine, Guanine (B1146940), Cytosine, Thymine) and the phosphate backbone, researchers can deduce the specific sites of interaction. researchgate.net For instance, changes in the vibrational modes of guanine can provide evidence of alkylation at specific nitrogen or oxygen atoms. morressier.com This label-free technique provides detailed structural information about the drug-DNA adduct, contributing to a deeper understanding of the compound's genotoxic activity. nih.govmdpi.com

Table 1: Illustrative SERS Peak Shifts Upon Nitrosourea-DNA Interaction Note: This table is a representative example based on findings for related nitrosourea compounds and general SERS-DNA studies. Specific peak shifts for this compound would require direct experimental data.

DNA Base/GroupTypical Raman Peak (cm⁻¹)Observed Change upon InteractionInterpretation
Guanine (G)~680Intensity decrease / shiftAlkylation at N7 position of guanine
Adenine (B156593) (A)~730Intensity decrease / broadeningInteraction with adenine ring
Cytosine (C) / Thymine (T)~790Shift in peak positionInteraction with pyrimidine (B1678525) bases
PO₂⁻ Backbone~1090Intensity changeAlteration of DNA backbone conformation

Future Research Directions and Prospects

Exploitation of DNA Repair Defects for Enhanced Selectivity in Research Models

The cellular response to DNA damage induced by nitrosoureas is heavily dependent on the status of DNA repair pathways. A significant future avenue of research involves exploiting specific defects in these pathways to enhance the selectivity of 3-(2-Fluoroethyl)-1-methyl-1-nitrosourea in experimental models. The primary mechanism of action for chloroethylating and fluoroethylating nitrosoureas involves the alkylation of DNA bases, leading to the formation of monoadducts and subsequent interstrand crosslinks (ICLs). researchgate.net These ICLs are highly cytotoxic lesions that block DNA replication and transcription. researchgate.net

A key protein in the resistance to these agents is O6-methylguanine-DNA methyltransferase (MGMT). researchgate.net This DNA repair protein directly removes the alkyl group from the O6 position of guanine (B1146940), preventing the formation of the ICL precursor. researchgate.net Research models, such as cell lines or xenografts with silenced or deficient MGMT expression, exhibit heightened sensitivity to nitrosoureas. researchgate.net Future studies will likely focus on systematically using MGMT-deficient models to study the specific downstream cellular consequences of ICLs without the confounding influence of this primary repair mechanism.

Furthermore, defects in other DNA repair pathways, such as mismatch repair (MMR), have been shown to confer sensitivity to related nitrosoureas like N-(2-chloroethyl)-N'-cyclohexyl-N-nitrosourea (CCNU). nih.gov Loss of MMR can lead to a 2- to 5-fold increase in hypersensitivity to CCNU in various cell lines. nih.gov Research can be directed toward exploring if a similar synthetic lethal interaction exists with this compound. Investigating this compound in models with engineered defects in MMR, homologous recombination, or Fanconi anemia pathways—all of which are involved in ICL repair—could reveal novel vulnerabilities and provide a more nuanced understanding of its mechanism of action.

Development of Novel Research Tools based on Fluoroethylnitrosourea Scaffold

The inherent reactivity of the fluoroethylnitrosourea scaffold presents an opportunity for its development into novel chemical probes to investigate biological processes, particularly DNA damage and repair. nih.gov Activity-based protein profiling (ABPP) is a powerful technique that uses chemical probes to assess the functional state of enzymes in complex biological systems. researchgate.net These probes typically feature a reactive "warhead" that covalently binds to the active site of a target enzyme. nih.gov The fluoroethyl group of this compound could potentially be leveraged as a reactive moiety within such a probe to target and identify proteins involved in the DNA damage response.

Future research could focus on designing and synthesizing derivatives of the fluoroethylnitrosourea scaffold that incorporate reporter tags, such as fluorophores or biotin. A fluorescent probe, for instance, could enable the direct visualization of the compound's subcellular localization or its binding to DNA within living cells. nih.govnih.gov The development of quenched activity-based probes (qABPs) is another promising direction. nih.gov In a qABP, a fluorophore is held in proximity to a quencher molecule; upon covalent modification of a target protein, the quencher is released, leading to a significant increase in fluorescence. nih.govnih.gov A fluoroethylnitrosourea-based qABP could be designed to light up upon interaction with specific DNA repair proteins, providing a real-time readout of their activity in response to DNA alkylation. nih.gov Such tools would be invaluable for high-throughput screening of potential modulators of DNA repair and for elucidating the complex network of proteins that respond to this specific type of DNA damage. nih.govrsc.org

Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding

To achieve a holistic understanding of the cellular response to this compound, future research will necessitate the integration of multiple high-throughput "omics" datasets. researchgate.net A multi-omics approach, combining genomics, epigenomics, transcriptomics, proteomics, and metabolomics, can reveal coordinated molecular patterns and regulatory networks that are not apparent from a single data type alone. researchgate.netnih.gov

For example, combining transcriptomic (RNA-Seq) and proteomic data can identify changes in gene and protein expression that occur in response to treatment, highlighting the key pathways that are activated or repressed. rsc.org This can reveal not only the direct targets of the compound but also the downstream signaling cascades involved in cell cycle arrest, apoptosis, or DNA repair. stanford.edu Integrating methylome (DNA methylation) data can further elucidate how the compound might induce epigenetic changes that alter gene expression and cellular phenotype over time.

Emerging deep learning and machine learning models are being developed to integrate these complex, multi-layered datasets to predict cellular responses. stanford.edu Applying such models to data from cells treated with this compound could help identify novel biomarkers of sensitivity or resistance and provide a more comprehensive, systems-level view of its mechanism of action. nih.gov This approach is crucial for moving beyond a linear understanding of the drug-target interaction to a network-level appreciation of its cellular impact.

Computational Design of Next-Generation Analogues with Tuned Reactivity

Computational chemistry and structure-based design offer a powerful strategy for developing next-generation analogues of this compound with improved properties. The biological activity of nitrosoureas is intrinsically linked to their chemical structure and reactivity. nih.gov By employing computational docking and molecular dynamics simulations, researchers can model the interaction of nitrosourea (B86855) analogues with their biological targets, primarily the DNA double helix.

This in silico approach allows for the rational design of novel compounds with tuned reactivity. For example, modifications to the carrier group attached to the N'-nitrogen of the urea (B33335) can significantly alter the compound's lipophilicity, stability, and target specificity. nih.gov Computational screening of virtual libraries of novel fluoroethylnitrosourea analogues can predict their binding affinity and reactivity before undertaking costly and time-consuming chemical synthesis. This process can prioritize candidates with a higher probability of desired activity.

Furthermore, quantitative structure-activity relationship (QSAR) studies can be employed to build mathematical models that correlate specific structural features of the molecules with their biological activity. By analyzing existing data on various nitrosourea compounds, QSAR models can guide the design of new analogues with potentially enhanced efficacy or reduced off-target effects. This computational-driven approach accelerates the discovery cycle, enabling the exploration of a much wider chemical space to identify next-generation research compounds based on the fluoroethylnitrosourea scaffold.

Advanced Preclinical Modeling for Efficacy Prediction and Mechanistic Insights

To better predict the biological effects of this compound and to gain deeper mechanistic insights, future research will increasingly rely on advanced preclinical models that more faithfully recapitulate human biology. Traditional two-dimensional cell cultures often fail to capture the complexity of a tumor microenvironment.

Patient-derived xenografts (PDXs) and patient-derived organoids (PDOs) have emerged as superior preclinical model systems. PDX models, created by implanting patient tumor tissue into immunodeficient mice, maintain the histological and genetic characteristics of the original tumor. PDOs are three-dimensional cultures derived from patient tumors that can be grown in vitro, preserving the heterogeneity and architecture of the parent tumor. These models offer a powerful platform for assessing the activity of compounds like this compound in a context that reflects the genetic diversity of human cancers. They can be used for medium- or high-throughput screening to identify which tumor subtypes are most sensitive to the compound.

Moreover, these advanced models allow for in-depth mechanistic studies. For example, researchers can perform multi-omics analysis on PDX or PDO models before and after treatment to understand the molecular basis of response and resistance. The development of "organ-on-a-chip" models, which are microphysiological systems that mimic the structure and function of human organs, provides another sophisticated tool for studying the compound's effects in a more systemic context.

Model TypeKey FeaturesResearch Applications for Fluoroethylnitrosoureas
Patient-Derived Xenografts (PDX) - Maintained tumor heterogeneity and architecture.- Grown in vivo in an animal host.- Preserves some tumor-stroma interactions. rsc.org- Efficacy testing in a model that mimics patient tumors.- Study of resistance mechanisms in vivo.- Biomarker discovery.
Patient-Derived Organoids (PDO) - 3D in vitro culture.- High efficiency of establishment from patient tissue.- Suitable for higher-throughput screening. rsc.org- Screening for sensitivity across diverse tumor subtypes.- Mechanistic studies on DNA damage response.- Personalized medicine modeling.
Organ-on-a-Chip (OOC) - Microfluidic cell culture devices.- Mimic tissue and organ-level physiology.- Can model interactions between different organ systems.- Investigation of compound metabolism and systemic effects.- Mechanistic insights into organ-specific responses.- Predictive modeling of efficacy.

These advanced models represent a significant step forward from traditional preclinical systems, offering more clinically relevant platforms to investigate the biological activity and therapeutic potential of novel chemical compounds.

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